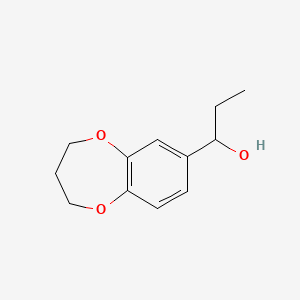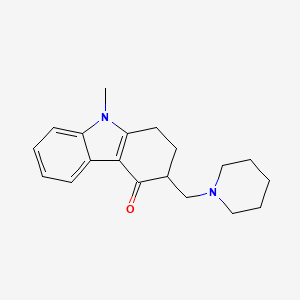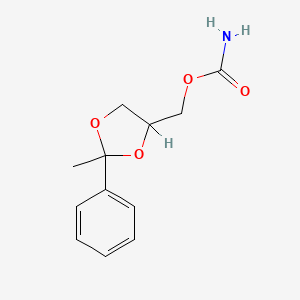
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol carbamate is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol carbamate typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water, which drives the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts such as toluenesulfonic acid or zirconium tetrachloride can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄), and chromium trioxide (CrO₃).
Reducing agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol carbamate has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol carbamate exerts its effects involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The compound’s reactivity with various reagents also makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenyl-1,3-dioxolane: Similar structure but lacks the methanol carbamate group.
2-Methylene-4-phenyl-1,3-dioxolane: A cyclic ketene acetal used in radical ring-opening polymerization.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol carbamate is unique due to its specific functional groups, which provide distinct reactivity and stability. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .
Properties
CAS No. |
35822-51-6 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methyl carbamate |
InChI |
InChI=1S/C12H15NO4/c1-12(9-5-3-2-4-6-9)16-8-10(17-12)7-15-11(13)14/h2-6,10H,7-8H2,1H3,(H2,13,14) |
InChI Key |
JZCNNUWEAQYMDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


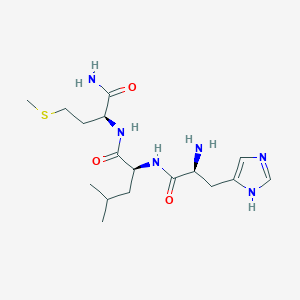
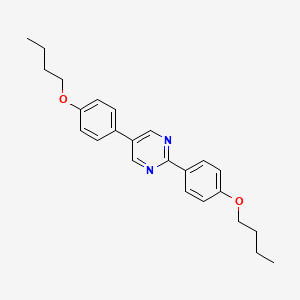
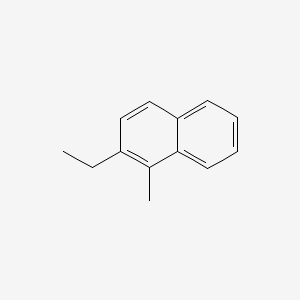
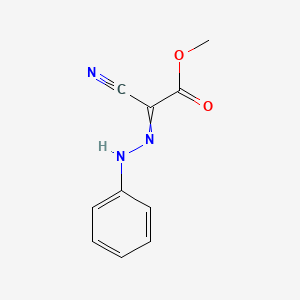
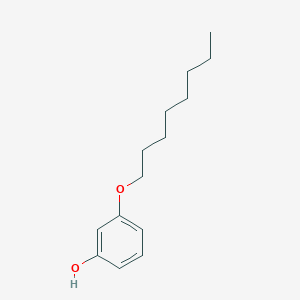
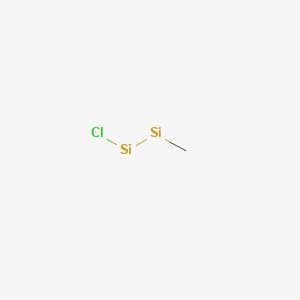
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

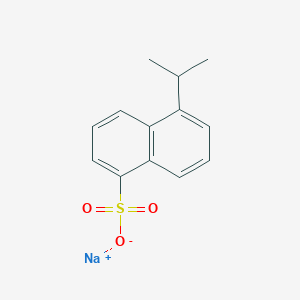
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
